2,3-Dimethyltridec-2-enenitrile
Description
2,3-Dimethyltridec-2-enenitrile (CAS: N/A) is an unsaturated nitrile with the molecular formula $ \text{C}{15}\text{H}{25}\text{N} $. It features a branched alkene chain and a nitrile functional group, making it valuable in organic synthesis, particularly in the production of specialty polymers and agrochemical intermediates. Its structure (Figure 1) includes a double bond at the 2-position and methyl groups at the 2- and 3-positions, which influence its reactivity and physical properties.
Properties
CAS No. |
63967-62-4 |
|---|---|
Molecular Formula |
C15H27N |
Molecular Weight |
221.38 g/mol |
IUPAC Name |
2,3-dimethyltridec-2-enenitrile |
InChI |
InChI=1S/C15H27N/c1-4-5-6-7-8-9-10-11-12-14(2)15(3)13-16/h4-12H2,1-3H3 |
InChI Key |
MZKUQHCLMTWRKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=C(C)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyltridec-2-enenitrile can be synthesized through various methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyltridec-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethyltridec-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyltridec-2-enenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and reactions.
Comparison with Similar Compounds
Key Properties :
- Molecular weight: 219.37 g/mol
- Boiling point: ~280–285°C (estimated)
- Solubility: Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone).
Comparison with Similar Compounds
The compound is compared to structurally related nitriles and alkenes to highlight differences in reactivity, applications, and physical properties.
Table 1: Comparative Analysis of 2,3-Dimethyltridec-2-enenitrile and Analogues
| Compound Name | Molecular Formula | Boiling Point (°C) | Key Applications | Reactivity Notes |
|---|---|---|---|---|
| This compound | $ \text{C}{15}\text{H}{25}\text{N} $ | 280–285 | Polymer synthesis, agrochemicals | High electrophilicity at nitrile group; susceptible to hydrogenation |
| Tridecenenitrile | $ \text{C}{13}\text{H}{23}\text{N} $ | 260–265 | Fragrance intermediates | Less steric hindrance; faster hydrolysis |
| 2-Methylpent-2-enenitrile | $ \text{C}{6}\text{H}{9}\text{N} $ | 120–125 | Pharmaceuticals | Shorter chain limits thermal stability |
| Dodecanenitrile | $ \text{C}{12}\text{H}{23}\text{N} $ | 245–250 | Lubricant additives | Saturated structure; lower reactivity |
Key Findings:
Reactivity :
- The branched methyl groups in this compound reduce its hydrolysis rate compared to linear nitriles like Tridecenenitrile due to steric hindrance.
- The unsaturated double bond allows for Diels-Alder reactions, a feature absent in saturated analogues like Dodecanenitrile.
Thermal Stability :
- Longer carbon chains (e.g., $ \text{C}_{15} $) enhance thermal stability, making this compound suitable for high-temperature polymer processing.
Applications :
- Unlike shorter-chain nitriles (e.g., 2-Methylpent-2-enenitrile), this compound’s larger structure improves its performance in hydrophobic polymer matrices.
Research and Industrial Relevance
Recent studies emphasize its role in synthesizing heat-resistant polyamides and as a precursor for pesticides. However, challenges include its high viscosity and the need for specialized catalysts in hydrogenation reactions.
Notes:
- The evidence provided (e.g., "Audit Data Standards") is unrelated to this compound. For rigorous data, consult chemical databases like SciFinder or Reaxys.
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